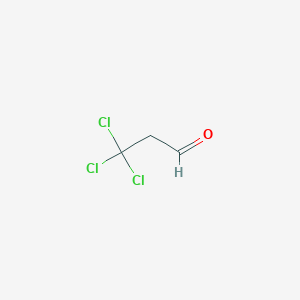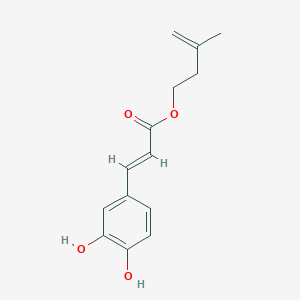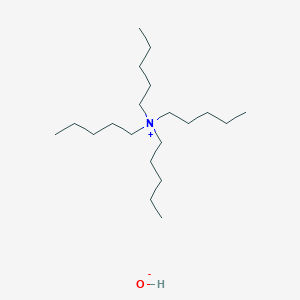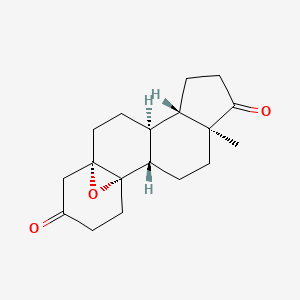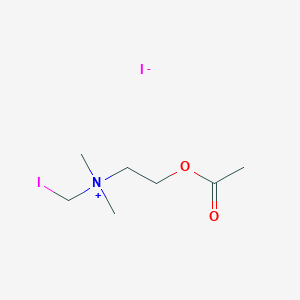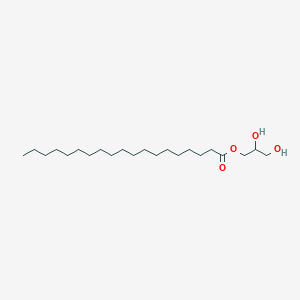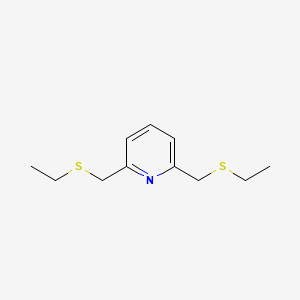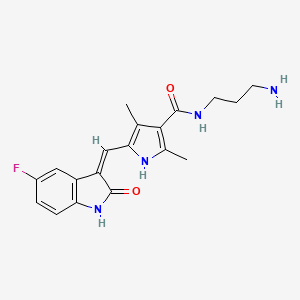
Linkable sunitinib analogue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linkable sunitinib analogue is an analogue of sunitinib in which the 2-(diethylamino)ethyl amide group is replaced by 3-aminopropyl. It is a member of pyrroles, a monocarboxylic acid amide, an organofluorine compound and a member of oxindoles. It derives from a sunitinib.
Scientific Research Applications
1. Novel Conjugatable Sunitinib Analogue Development
A novel linkable sunitinib derivative, SB1, was designed and synthesized to enhance the potency of sunitinib, an oral multi-targeted tyrosine kinase inhibitor. SB1 maintained sunitinib's antiproliferative effect in glioma cell lines and showed identical stability and pharmacokinetics in vitro and in vivo. This development suggests potential for targeted cancer therapies with improved efficacy (El Mubarak et al., 2018).
2. Formulation of Sunitinib in Nanoparticles
Sunitinib was formulated into chitosan nanoparticles for sustained delivery. These nanoparticles showed potential for effective cancer drug delivery systems, indicating a novel approach for sunitinib administration (Joseph, Sangeetha, & Gomathi, 2016).
3. Biotin-Decorated Sunitinib Nanostructured Lipid Carriers
Biotin-targeted nanostructured lipid carriers were developed for the targeted delivery of sunitinib, aiming to reduce systemic toxicity while preserving anti-tumor efficacy. This research opens avenues for more targeted and less toxic cancer chemotherapy methods (Taymouri et al., 2019).
4. Sunitinib Microspheres for Ocular Drug Delivery
Sunitinib-loaded polymeric microspheres were developed for intravitreal formulation in the treatment of ocular diseases. These microspheres, which can release sunitinib for an extended period, offer new possibilities for treating ocular neovascularization (Ramazani et al., 2015).
5. pH-Controlled Sunitinib Release from Magnetic Nanoparticles
κ-Carrageenan-crosslinked magnetic chitosan nanoparticles were developed for pH-responsive controlled release of sunitinib. This approach aims to minimize side effects by ensuring efficient drug release in targeted, acidic environments like cancer tissues (Karimi, Mahdavinia, & Massoumi, 2018).
6. Smart Magnetically Responsive Hydrogels
Magnetic hydrogels were prepared for the guided release of sunitinib. These hydrogels demonstrate a potential strategy for targeted cancer therapy, allowing for controlled drug release with reduced systemic toxicity (Parisi et al., 2015).
properties
Product Name |
Linkable sunitinib analogue |
|---|---|
Molecular Formula |
C19H21FN4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-aminopropyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C19H21FN4O2/c1-10-16(23-11(2)17(10)19(26)22-7-3-6-21)9-14-13-8-12(20)4-5-15(13)24-18(14)25/h4-5,8-9,23H,3,6-7,21H2,1-2H3,(H,22,26)(H,24,25)/b14-9- |
InChI Key |
ZJVJBYFEMNIAJZ-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



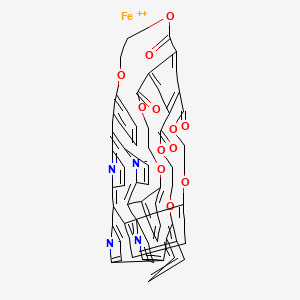
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)
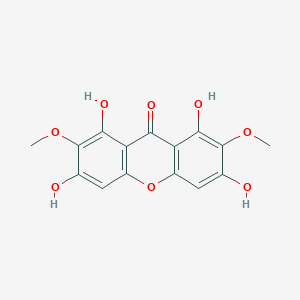
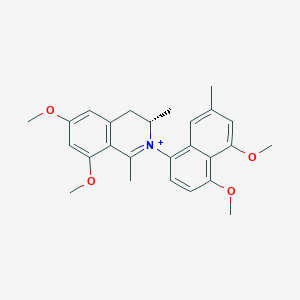
![2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1258633.png)
